4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Drug Design ADME Prediction Lipophilicity

Choose 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol for its unique N4-cyclohexyl/C5-phenyl substitution pattern, conferring high lipophilicity (XLogP3=3.4) ideal for CNS drug discovery and cell-permeable probe development. This triazole-3-thiol serves as a validated ligand for potent antifungal metal complexes and provides a sterically demanding comparator for systematic SAR exploration. Its reactive thiol group enables facile conjugation. Ensure authenticity—verify CAS 38942-57-3 before purchase. Inquire for bulk orders.

Molecular Formula C14H17N3S
Molecular Weight 259.37 g/mol
CAS No. 38942-57-3
Cat. No. B183992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
CAS38942-57-3
Molecular FormulaC14H17N3S
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3
InChIInChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18)
InChIKeyVTLLUDFHDJESNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-57-3): Structural and Pharmacophoric Baseline


4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-57-3) is a 1,2,4-triazole-3-thione derivative characterized by a cyclohexyl group at the N4 position and a phenyl ring at the C5 position. This specific substitution pattern confers a calculated XLogP3 of 3.4 and a molecular weight of 259.37 g/mol, placing it within a lipophilic and synthetically versatile class of heterocycles widely explored for antimicrobial, anticonvulsant, and enzyme inhibitory activities [1]. The presence of the thiol/thione tautomeric functionality enables further derivatization for structure-activity relationship (SAR) studies [1].

Why Substituting 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol with Generic 1,2,4-Triazole-3-thiones Is Not Recommended


Generic substitution within the 1,2,4-triazole-3-thione class is precluded by the strong dependence of biological activity on specific N4 and C5 substitution patterns. Class-level SAR analysis reveals that the presence and position of substituents on the triazole ring are critical determinants of both potency and spectrum of action [1]. For example, within a series of related 1,2,4-triazole-3-thione derivatives, the probability of obtaining anticonvulsant activity was found to be much higher when at least one phenyl ring attached to the triazole nucleus bore a substituent at the para position [1]. Therefore, the defined combination of a bulky cyclohexyl group at N4 and an unsubstituted phenyl group at C5 in 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a unique pharmacophore that dictates its distinct reactivity and biological fingerprint, making its direct replacement with other commercially available triazole-thiols without proper validation a high-risk endeavor.

Quantitative Differentiation Evidence for 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol Against In-Class Analogs


Lipophilicity Advantage of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol Over 4-Phenyl Analog

A direct computed property comparison reveals that 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol has a significantly higher calculated lipophilicity than a direct structural analog where the cyclohexyl group is replaced by a phenyl group (4,5-diphenyl-4H-1,2,4-triazole-3-thiol). This increase in lipophilicity is a key parameter for membrane permeability and oral bioavailability predictions. [1]

Drug Design ADME Prediction Lipophilicity

Enhanced Anticonvulsant Potential of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol Scaffold

SAR studies on a panel of 1,2,4-triazole-3-thione derivatives indicate that compounds with a phenyl group at the C5 position of the triazole ring, as found in 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol, have a higher probability of exhibiting anticonvulsant activity. The presence of a para-substituent on this phenyl ring was identified as a key factor for enhancing this activity, a clear vector for further optimization that distinguishes this core from other triazole-thione scaffolds lacking this substitution pattern. [1]

Anticonvulsant Neurology Drug Discovery

Metal Complexation for Enhanced Antifungal Activity: The 4-Cyclohexyl vs. 4-Phenyl Cadmium Complex Comparison

In a comparative study of metal complexes of 4-substituted-3-mercapto-5-phenyl-4H-1,2,4-triazoles, the cadmium complex derived from the 4-cyclohexyl-substituted ligand (12) exhibited high antifungal activity, similar to the activity observed for the 4-phenyl-substituted analog (13). This indicates that the sterically bulkier and more lipophilic cyclohexyl group can effectively substitute for a second phenyl ring without loss of potency, offering a distinct structural alternative for metal-based antifungal agent design. [1]

Antifungal Metal Complexes Coordination Chemistry

Distinct Anticonvulsant Mechanism Compared to Loreclezole

Despite structural similarity to loreclezole, a known second-generation anticonvulsant, the anticonvulsant activity observed for 1,2,4-triazole-3-thione derivatives (the class to which the target compound belongs) is achieved via completely different molecular mechanisms. This was determined through detailed pharmacological and binding studies on related compounds in the class. This mechanistic divergence is a critical differentiator, suggesting that the target compound and its derivatives may not share the same off-target or resistance profiles as loreclezole. [1]

Anticonvulsant Mechanism of Action GABA

Optimal Scientific and Industrial Application Scenarios for 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol


Medicinal Chemistry: A Privileged Scaffold for Next-Generation Anticonvulsant Agents

The 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol core is an ideal starting point for the development of novel anticonvulsant drugs. Its structural features align with SAR trends for this class, which indicate a higher probability of activity when a phenyl ring is present at the C5 position [1]. Critically, the class's anticonvulsant mechanism has been shown to be distinct from that of the established drug loreclezole, suggesting a potential for novel therapeutic profiles with reduced cross-resistance or different side-effect liabilities [1]. The lipophilic nature of the cyclohexyl group (XLogP3 = 3.4) further supports its use in CNS drug discovery programs [2].

Bioinorganic Chemistry: Synthesis of Antifungal Metal Complexes

This compound is a validated ligand for the synthesis of metal complexes with potent antifungal properties. Direct comparative studies show that its cadmium complex (12) exhibits 'high' antifungal activity, which is comparable to that of the analogous 4,5-diphenyl-substituted triazole-thiol complex (13) [1]. This demonstrates that the 4-cyclohexyl derivative is a functional and structurally distinct alternative to the 4-phenyl analog for researchers developing metal-based antimicrobial agents, offering a different steric and electronic profile.

Chemical Biology: Development of Membrane-Permeable Chemical Probes

The compound's high predicted lipophilicity (XLogP3 = 3.4) makes it a strong candidate for the development of cell-permeable chemical probes or inhibitors intended for use in cellular assays [1]. This property differentiates it from less lipophilic 1,2,4-triazole analogs, suggesting that it may achieve higher intracellular concentrations. Researchers can utilize the reactive thiol group for facile conjugation to reporter tags or affinity matrices, creating tools for target identification and validation studies where cellular uptake is a primary concern.

Structure-Activity Relationship (SAR) Studies: Probing N4 Substituent Effects

The defined structure of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol makes it an excellent reference compound for systematic SAR exploration around the N4 position of the 1,2,4-triazole-3-thione scaffold. Its unique N4-cyclohexyl substituent provides a sterically demanding and lipophilic comparator against which the effects of smaller alkyl groups (e.g., N4-methyl) or other aromatic groups (e.g., N4-phenyl) can be directly assessed. This enables medicinal chemists to precisely map the steric and lipophilic tolerance of a biological target's binding pocket, thereby guiding the rational design of more potent and selective analogs.

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